N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an acetamide derivative featuring a pyrimidinone core substituted with a methyl group at position 5 and an N-linked 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-4-11(5-12(9)15)17-13(19)7-18-8-16-6-10(2)14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUGFCOEMVKYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 273.73 g/mol
The compound consists of a chlorinated phenyl group attached to a pyrimidine derivative through an acetamide linkage, which is significant for its biological interactions.
Research indicates that this compound may exhibit activity against various biological targets, particularly in the realm of cancer therapy and enzyme inhibition. The presence of the pyrimidine ring is often associated with interactions with nucleic acids and enzymes involved in cellular proliferation.
Anticancer Activity
Several studies have highlighted the anticancer properties of similar compounds within the pyrimidine class. For instance, compounds with structural similarities have been shown to inhibit specific kinases involved in tumor growth. The mechanism typically involves:
- Inhibition of Kinase Activity : Targeting pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Promoting programmed cell death in cancer cells through various signaling pathways.
Case Studies
-
Study on Inhibitory Effects :
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives similar to this compound were tested for their ability to inhibit specific cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting potential therapeutic applications in oncology . -
Enzyme Inhibition :
Another research article focused on the enzyme inhibition properties of pyrimidine derivatives, revealing that certain compounds could effectively inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases . This aligns with the expected activity profile for this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its therapeutic potential.
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents; limited in water |
| Half-life | To be determined through clinical studies |
| Bioavailability | Potentially high due to structural characteristics |
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrimidinone vs. Pyridazinyl: The target compound’s pyrimidinone core (6-oxopyrimidine) differs from pyridazinyl derivatives (e.g., ) in nitrogen positioning, which can alter hydrogen-bonding interactions with biological targets. Pyridazinyl analogs in exhibit dichloro substitution, enhancing electrophilicity and possibly binding affinity.
- Thienopyrimidine vs.
Substituent Effects
- Chloro vs. Methoxy Groups : Chloro substituents (as in the target compound and ) enhance electronegativity and steric bulk, whereas methoxy groups (e.g., ) improve metabolic stability through reduced oxidative degradation.
- Thioether Linkage : The thioether bridge in increases molecular rigidity and lipophilicity, which may improve membrane permeability but complicate synthetic routes compared to oxygen-based linkages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
